N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group, a 2-fluorobenzyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety. The 2-fluorobenzyl group introduces electron-withdrawing effects, which may influence binding interactions in biological or catalytic contexts.
Properties
Molecular Formula |
C19H20FNO3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H20FNO3S/c1-14-6-2-4-8-17(14)19(22)21(16-10-11-25(23,24)13-16)12-15-7-3-5-9-18(15)20/h2-9,16H,10-13H2,1H3 |
InChI Key |
KDKNEZFIABCLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the fluorobenzyl group: This step may involve the nucleophilic substitution of a suitable benzyl halide with a fluorine atom.
Coupling with 2-methylbenzamide: The final step involves the coupling of the dioxidotetrahydrothiophene and fluorobenzyl intermediates with 2-methylbenzamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring’s oxygen atoms.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrothiophene have shown activity against various bacterial strains and fungi. In vitro studies are necessary to evaluate the specific antimicrobial efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds containing benzamide functionalities have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies may involve testing against established cancer cell lines.
Antitubercular Properties
Given the increasing resistance to standard tuberculosis treatments, novel compounds like this compound could be evaluated for their antitubercular activity. The evaluation would include both in vitro assays against Mycobacterium tuberculosis and in vivo studies in animal models.
Synthesis and Evaluation of Similar Compounds
A study on related compounds showed that modifications to the thiophene ring significantly enhanced antimicrobial and anticancer activities. The evaluation included:
- In vitro assays : Testing against various pathogens and cancer cell lines.
- In vivo models : Assessing therapeutic efficacy and safety profiles.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how structural modifications influence biological activity. For instance, the introduction of electron-withdrawing groups (like fluorine) often enhances potency against specific targets.
Drug Development
Further research is needed to explore the pharmacokinetics and toxicity profiles of this compound. Advanced formulations could be developed to improve bioavailability and therapeutic outcomes.
Clinical Trials
If preclinical studies demonstrate promising results, the next step would involve clinical trials to evaluate efficacy in humans, particularly for conditions like tuberculosis and various cancers.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of N-substituted benzamides with variations in the benzyl group, benzamide substituents, and sulfolane-derived moieties. Below is a detailed comparison:
Structural and Molecular Comparisons
*Calculated values based on substituent analysis.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by the presence of a tetrahydrothiophene ring, a fluorobenzyl group, and a benzamide moiety. The structural features are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Activity
Recent investigations into related compounds have revealed promising anticancer activities. For example, certain benzamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway . The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.
Insecticidal Activity
The compound's structure suggests potential insecticidal activity, particularly against mosquito larvae. Compounds with similar functional groups have been evaluated for their efficacy against Aedes aegypti, a vector for several viral diseases. These studies highlight the importance of structural modifications in enhancing biological activity .
Case Studies
Several case studies provide insights into the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study evaluated various benzamide derivatives against Staphylococcus aureus and Escherichia coli, finding that specific substitutions enhanced antimicrobial activity significantly.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that certain derivatives can inhibit cell proliferation at nanomolar concentrations without causing significant cytotoxicity to normal cells.
- Insect Larvicidal Activity : Research on similar compounds demonstrated effective larvicidal activity against mosquito species, suggesting potential applications in vector control.
Data Summary Table
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Benzamide Derivative A | 15 | Cell wall synthesis inhibition |
| Anticancer | Benzamide Derivative B | 10 | Apoptosis induction via p53 |
| Insecticidal | Benzamide Derivative C | 28.9 | Disruption of larval development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
